Methyl 2-amino-5-bromo-4-methoxybenzoate
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Overview
Description
Methyl 2-amino-5-bromo-4-methoxybenzoate is an organic compound with the molecular formula C9H10BrNO3. It is a derivative of benzoic acid and is characterized by the presence of an amino group, a bromine atom, and a methoxy group attached to the benzene ring. This compound is used in various fields, including organic synthesis, pharmaceuticals, and material science.
Mechanism of Action
Mode of Action
It’s possible that the compound interacts with its targets through a variety of mechanisms, potentially altering cellular processes or biochemical pathways .
Biochemical Pathways
As an organic compound, it may be involved in a variety of biochemical reactions, potentially influencing multiple pathways .
Pharmacokinetics
It’s known that the compound’s bioavailability can be influenced by factors such as its physicochemical properties, formulation, and the route of administration .
Result of Action
It’s possible that the compound could have a variety of effects depending on its targets and the specific biochemical pathways it influences .
Action Environment
The action, efficacy, and stability of Methyl 2-amino-5-bromo-4-methoxybenzoate can be influenced by various environmental factors. These may include the pH of the environment, temperature, presence of other compounds, and specific conditions within the body .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-amino-5-bromo-4-methoxybenzoate can be synthesized through several synthetic routes. One common method involves the bromination of methyl 2-amino-4-methoxybenzoate. The reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or chloroform. The reaction is carried out at room temperature or slightly elevated temperatures to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-5-bromo-4-methoxybenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as methanol or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like ether or ethanol.
Major Products Formed
Substitution: Formation of derivatives with different functional groups replacing the bromine atom.
Oxidation: Formation of nitro derivatives or other oxidized products.
Reduction: Formation of corresponding amines or other reduced products.
Scientific Research Applications
Methyl 2-amino-5-bromo-4-methoxybenzoate has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Pharmaceuticals: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients (APIs).
Material Science: Studied for its nonlinear optical properties and potential use in the development of advanced materials.
Biological Research: Used in the synthesis of bioactive compounds and as a probe in biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-amino-4-bromo-5-methoxybenzoate
- Methyl 2-amino-5-bromobenzoate
- Methyl 2-amino-5-methoxybenzoate
Uniqueness
Methyl 2-amino-5-bromo-4-methoxybenzoate is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and physical properties. The presence of both the bromine atom and the methoxy group on the benzene ring can influence its reactivity and interactions with other molecules, making it valuable in various synthetic and research applications.
Properties
IUPAC Name |
methyl 2-amino-5-bromo-4-methoxybenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO3/c1-13-8-4-7(11)5(3-6(8)10)9(12)14-2/h3-4H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFXCMXLNSVHKCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)N)C(=O)OC)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
169044-96-6 |
Source
|
Record name | methyl 2-amino-5-bromo-4-methoxybenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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